N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride)
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Overview
Description
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is a complex chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of multiple PEG chains, which are known for their biocompatibility and solubility in water. The compound is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) typically involves several steps:
Protection of Amino Groups: The amino groups are protected using tert-butyloxycarbonyl (t-boc) groups to prevent unwanted reactions during the synthesis.
PEGylation: Polyethylene glycol chains are attached to the protected amino groups through a series of coupling reactions. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The t-boc groups are removed under acidic conditions to yield the final product.
Hydrochloride Formation: The compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is scaled up using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized under specific conditions to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The PEG chains can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted PEG derivatives.
Scientific Research Applications
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its biocompatibility and moisturizing properties.
Mechanism of Action
The mechanism of action of N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is primarily based on its ability to modify the surface properties of molecules and materials. The PEG chains provide steric stabilization, preventing aggregation and enhancing solubility. The compound can interact with various molecular targets, including proteins, lipids, and nucleic acids, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
- N-bis(t-boc-N-amido-PEG2)-N-(PEG2-acid) (hydrochloride)
- N-bis(t-boc-N-amido-PEG4)-N-(PEG4-acid) (hydrochloride)
- N-bis(t-boc-N-amido-PEG6)-N-(PEG6-acid) (hydrochloride)
Uniqueness
N-bis(t-boc-N-amido-PEG3)-N-(PEG3-acid) (hydrochloride) is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This compound offers enhanced biocompatibility and reduced immunogenicity compared to shorter or longer PEG derivatives, making it particularly suitable for biomedical applications.
Properties
Molecular Formula |
C35H70ClN3O15 |
---|---|
Molecular Weight |
808.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[bis[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
InChI |
InChI=1S/C35H69N3O15.ClH/c1-34(2,3)52-32(41)36-8-14-44-20-26-50-29-23-47-17-11-38(10-16-46-22-28-49-25-19-43-13-7-31(39)40)12-18-48-24-30-51-27-21-45-15-9-37-33(42)53-35(4,5)6;/h7-30H2,1-6H3,(H,36,41)(H,37,42)(H,39,40);1H |
InChI Key |
BPCZCCUKXNPDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCNC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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